Sulbactam-d5 (sodium)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

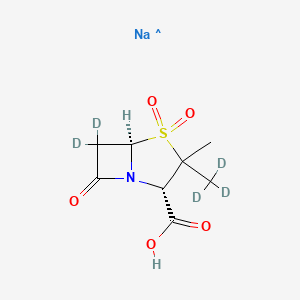

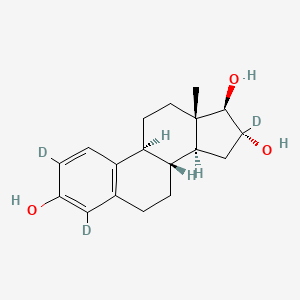

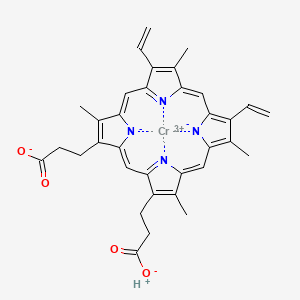

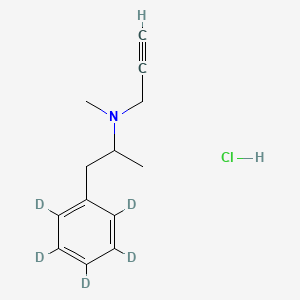

Sulbactam-d5 (sodium) is a deuterium-labeled derivative of sulbactam sodium, a β-lactamase inhibitor. This compound is primarily used in combination with β-lactam antibiotics to combat bacterial infections, particularly those caused by β-lactamase-producing bacteria. The deuterium labeling in Sulbactam-d5 (sodium) makes it a valuable tool in scientific research, especially in pharmacokinetic and metabolic studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of sulbactam involves several key steps. One common method starts with 6-aminopenicillanic acid (6-APA) as the raw material. The process includes a diazotization-bromination reaction using bromine as the brominating agent, followed by oxidation with potassium permanganate to form the sulfone. The final step involves hydrogenation reduction in the presence of a catalyst, such as Raney nickel, to yield sulbactam .

Industrial Production Methods

Industrial production of sulbactam follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves the use of hydrobromic acid to increase reaction conversion rates and phase transfer catalysts to enhance the efficiency of the bromination reaction. The use of Raney nickel as a catalyst in the hydrogenation step ensures high purity and yield of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Sulbactam-d5 (sodium) undergoes various chemical reactions, including:

Oxidation: Conversion of sulbactam to its sulfone form using oxidizing agents like potassium permanganate.

Reduction: Hydrogenation reduction to convert the sulfone back to sulbactam.

Substitution: Diazotization-bromination reactions to introduce bromine atoms into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate for oxidation reactions.

Reducing Agents: Hydrogen gas in the presence of Raney nickel for reduction reactions.

Brominating Agents: Bromine for diazotization-bromination reactions.

Major Products

The major products formed from these reactions include sulbactam, its sulfone derivative, and various brominated intermediates .

Applications De Recherche Scientifique

Sulbactam-d5 (sodium) has several scientific research applications:

Analytical Chemistry: Used as an internal standard in the development and validation of analytical methods for pharmaceutical formulations.

Pharmacokinetics and Excretion Studies: Instrumental in understanding the behavior of sulbactam in the human body.

Antibacterial Activity and Resistance Mechanisms: Supports investigations into the antibacterial activity and resistance mechanisms of sulbactam.

Mécanisme D'action

Sulbactam-d5 (sodium) acts as a β-lactamase inhibitor. It binds irreversibly to β-lactamase enzymes, preventing them from degrading β-lactam antibiotics. This action restores the efficacy of β-lactam antibiotics against β-lactamase-producing bacteria. Sulbactam itself contains a beta-lactam ring and has weak antibacterial activity by inhibiting penicillin-binding proteins (PBP) 1 and 3 .

Comparaison Avec Des Composés Similaires

Similar Compounds

Durlobactam: A β-lactamase inhibitor with broad-spectrum activity against Ambler class A, C, and D serine β-lactamases.

Clavulanic Acid: Another β-lactamase inhibitor used in combination with β-lactam antibiotics to combat resistant bacterial strains.

Uniqueness

Sulbactam-d5 (sodium) is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. This labeling allows for more precise tracking and analysis of the compound in biological systems.

Propriétés

Formule moléculaire |

C8H11NNaO5S |

|---|---|

Poids moléculaire |

261.26 g/mol |

InChI |

InChI=1S/C8H11NO5S.Na/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;/h5-6H,3H2,1-2H3,(H,11,12);/t5-,6+;/m1./s1/i1D3,3D2;/t5-,6+,8?; |

Clé InChI |

SXKMQCSYTIDQTC-KOYHQTOCSA-N |

SMILES isomérique |

[2H]C1([C@@H]2N(C1=O)[C@H](C(S2(=O)=O)(C)C([2H])([2H])[2H])C(=O)O)[2H].[Na] |

SMILES canonique |

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.[Na] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(diethylamino)-N-[4-[[4-[2-(diethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]acetamide](/img/structure/B15144300.png)

![nonasodium;(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4,5-dimethoxy-6-[(2R,3R,4S,5R,6S)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4,5-dimethoxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyoxane-2-carboxylate](/img/structure/B15144343.png)